molecular formula C20H15NO7S3 B3235942 NOSH-aspirin CAS No. 1357362-67-4

NOSH-aspirin

Cat. No.: B3235942
CAS No.: 1357362-67-4
M. Wt: 477.5 g/mol
InChI Key: CEDNXFMUAHDZQB-UHFFFAOYSA-N
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Description

NOSH-aspirin is a novel hybrid compound that combines the properties of acetylsalicylic acid with nitric oxide and hydrogen sulfide-releasing moieties. This innovative compound was developed to enhance the therapeutic effects of acetylsalicylic acid while minimizing its gastrointestinal side effects. This compound has shown significant potential in anti-inflammatory and anticancer applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NOSH-aspirin involves the covalent linkage of nitric oxide and hydrogen sulfide-releasing moieties to acetylsalicylic acid. The general procedure for the preparation of NOSH-1 (one of the this compound variants) is as follows :

    Preparation of 2-[[4-nitroxy) butanoyl] oxy] benzoic acid: This intermediate is synthesized by reacting 2-formylphenyl (4-(nitrooxy) butyl) succinate with appropriate reagents under controlled conditions.

    Coupling Reaction: The intermediate is then coupled with 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature. The reaction mixture is stirred overnight.

    Purification: The crude product is purified by column chromatography to obtain pure NOSH-1 as an orange solid with a yield of 78%.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing automated purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

NOSH-aspirin undergoes various chemical reactions, including:

    Oxidation: The nitric oxide-releasing moiety can undergo oxidation reactions.

    Reduction: The hydrogen sulfide-releasing moiety can participate in reduction reactions.

    Substitution: The acetylsalicylic acid core can undergo substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like acetic anhydride or acetyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitric oxide-releasing moiety may produce nitrogen dioxide, while reduction of the hydrogen sulfide-releasing moiety may yield hydrogen sulfide gas.

Scientific Research Applications

NOSH-aspirin has a wide range of scientific research applications, including :

    Chemistry: Used as a model compound to study the release mechanisms of nitric oxide and hydrogen sulfide.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.

Mechanism of Action

NOSH-aspirin exerts its effects through multiple mechanisms :

    Anti-inflammatory: Inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

    Anticancer: Induces apoptosis and inhibits cell proliferation in various cancer cell lines.

    Cardiovascular: Releases nitric oxide, which relaxes blood vessels and improves blood flow, and hydrogen sulfide, which has cardioprotective effects.

Comparison with Similar Compounds

NOSH-aspirin is unique due to its dual release of nitric oxide and hydrogen sulfide. Similar compounds include :

    NO-aspirin: Releases only nitric oxide and has been developed to reduce gastrointestinal side effects of traditional aspirin.

    H2S-aspirin: Releases only hydrogen sulfide and has shown anti-inflammatory properties without causing gastric damage.

This compound combines the benefits of both NO-aspirin and H2S-aspirin, making it a more potent and versatile therapeutic agent.

Properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO7S3/c22-18(6-3-11-26-21(24)25)28-16-5-2-1-4-15(16)20(23)27-14-9-7-13(8-10-14)17-12-19(29)31-30-17/h1-2,4-5,7-10,12H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDNXFMUAHDZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)OC(=O)CCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123291
Record name Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357362-67-4
Record name Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357362-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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